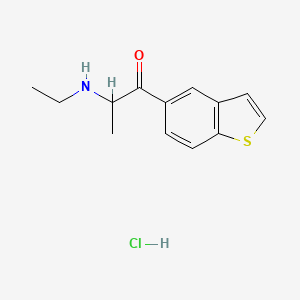
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is a synthetic organic compound that belongs to the class of substituted cathinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Propanone Moiety: The propanone group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Ethylamino Substitution: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be studied for its effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a stimulant or in the treatment of certain medical conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride likely involves its interaction with neurotransmitter systems in the brain. It may act as a reuptake inhibitor for monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced stimulation of their respective receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Benzothiophen-5-yl)-2-(methylamino)propan-1-onehydrochloride: Similar structure but with a methylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(isopropylamino)propan-1-onehydrochloride: Similar structure but with an isopropylamino group instead of an ethylamino group.
1-(1-Benzothiophen-5-yl)-2-(dimethylamino)propan-1-onehydrochloride: Similar structure but with a dimethylamino group instead of an ethylamino group.
Uniqueness
1-(1-Benzothiophen-5-yl)-2-(ethylamino)propan-1-onehydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the ethylamino group may influence its binding affinity and selectivity for various biological targets, as well as its metabolic stability and overall pharmacokinetic profile.
Eigenschaften
Molekularformel |
C13H16ClNOS |
|---|---|
Molekulargewicht |
269.79 g/mol |
IUPAC-Name |
1-(1-benzothiophen-5-yl)-2-(ethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H15NOS.ClH/c1-3-14-9(2)13(15)11-4-5-12-10(8-11)6-7-16-12;/h4-9,14H,3H2,1-2H3;1H |
InChI-Schlüssel |
CBBUETHUWIRHGE-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)C(=O)C1=CC2=C(C=C1)SC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
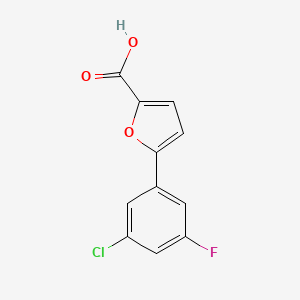
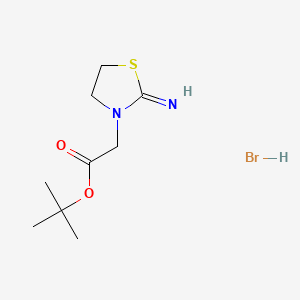
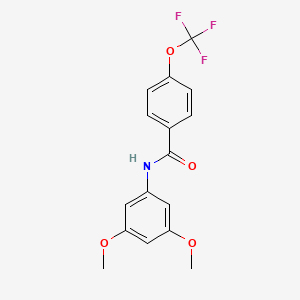
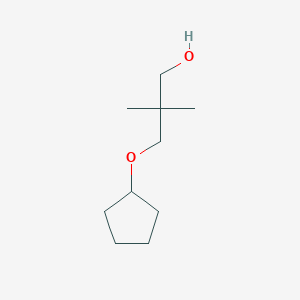

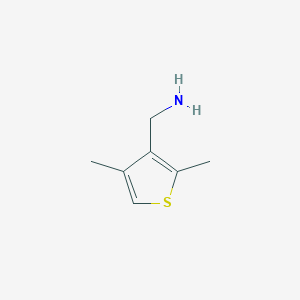

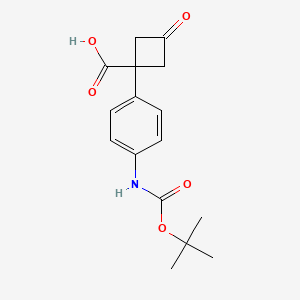

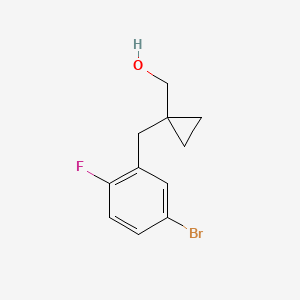
![{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
